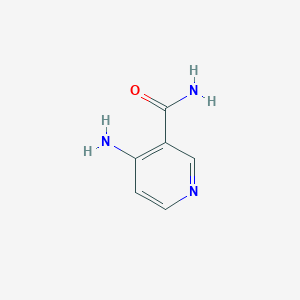

4-Amino-3-pyridinecarboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-aminopyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,7,9)(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDXXPVRNNRMHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542259 | |

| Record name | 4-Aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7418-66-8 | |

| Record name | 4-Amino-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7418-66-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Amino-3-pyridinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-pyridinecarboxamide, a pyridine derivative, is a valuable building block in medicinal chemistry and drug discovery. Its structural features, particularly the presence of amino and carboxamide functional groups on a pyridine scaffold, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the known and potential synthetic protocols for 4-Amino-3-pyridinecarboxamide, along with relevant experimental details and potential applications in biological systems. This document is intended to serve as a resource for researchers and professionals engaged in the synthesis and evaluation of novel pyridine-based compounds.

Synthetic Protocols

The synthesis of 4-Amino-3-pyridinecarboxamide can be approached through several strategic routes. While a definitive, universally adopted protocol is not extensively documented in publicly available literature, plausible and effective methods can be derived from the synthesis of analogous compounds. The most promising strategies involve the amidation of 4-aminonicotinic acid and the ring transformation of pyrimidinone derivatives.

Method 1: Amidation of 4-Aminonicotinic Acid

This is a direct and logical approach to the synthesis of 4-Amino-3-pyridinecarboxamide, starting from the corresponding carboxylic acid, 4-aminonicotinic acid. The overall reaction involves the activation of the carboxylic acid group followed by reaction with an ammonia source.

Reaction Scheme:

Figure 1: General scheme for the amidation of 4-aminonicotinic acid.

Experimental Protocol:

-

Activation of the Carboxylic Acid: 4-Aminonicotinic acid (1 equivalent) is dissolved in a suitable aprotic solvent (e.g., dichloromethane, DMF). An activating agent such as thionyl chloride (SOCl₂), 1,1'-carbonyldiimidazole (CDI), or a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at this temperature for 30 minutes and then allowed to warm to room temperature for 1-2 hours to form the activated intermediate (e.g., acid chloride, acyl imidazole).

-

Amination: The activated intermediate is then treated with a source of ammonia. This can be achieved by bubbling ammonia gas through the solution or by the dropwise addition of a concentrated aqueous solution of ammonium hydroxide (a slight excess). The reaction is typically stirred at room temperature for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford 4-Amino-3-pyridinecarboxamide.

Quantitative Data Summary:

Since a specific protocol for the direct amidation of 4-aminonicotinic acid to 4-Amino-3-pyridinecarboxamide is not published, the following table presents data for the synthesis of the precursor, 4-aminonicotinic acid, from its methyl ester. This hydrolysis step is a common preliminary procedure.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 4-Aminopyridine-3-carboxylic acid methyl ester | LiOH·H₂O | Ethanol/Water (1:1) | 80 | 2 | 55 | Not available in search results |

Method 2: Ring Transformation of a Nitropyrimidinone Derivative

This elegant approach builds the 4-aminopyridine core from a pyrimidinone precursor. The reaction involves the ring transformation of 3-methyl-5-nitropyrimidin-4(3H)-one with a β-keto amide in the presence of an ammonium salt.

Reaction Scheme:

Figure 2: Ring transformation synthesis of functionalized 4-aminopyridines.

Experimental Protocol:

This method has been reported for the synthesis of various functionalized 4-aminopyridines.[1] To synthesize 4-Amino-3-pyridinecarboxamide, a β-keto amide would be the required active methylene compound.

-

Reaction Setup: To a solution of 3-methyl-5-nitropyrimidin-4(3H)-one (1 mmol) in methanol (20 mL), the appropriate β-keto amide (2 mmol) and ammonium acetate (2 mmol) are added.[1]

-

Reaction Conditions: The mixture is heated under reflux. The reaction progress is monitored by TLC.[1]

-

Work-up and Purification: After completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to yield the desired 4-aminopyridine derivative.[1]

Quantitative Data Summary:

The following table provides data for the synthesis of a related compound, 4-amino-3-ethoxycarbonylpyridine, using this ring transformation method.[1]

| Starting Materials | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| 3-Methyl-5-nitropyrimidin-4(3H)-one, Ethyl 3-oxobutanoate | Ammonium Acetate | Methanol | Reflux | 3 days | 97 | [1] |

Potential Biological Significance and Signaling Pathways

While specific signaling pathways involving 4-Amino-3-pyridinecarboxamide are not extensively characterized in the available literature, the broader class of aminopyridines exhibits significant biological activities, particularly in the realm of neuroscience and as kinase inhibitors.

Neurological Applications: 4-Aminopyridine, a related compound, is known to be a potassium channel blocker. By blocking voltage-gated potassium channels, it enhances the release of neurotransmitters at the neuromuscular junction, which can improve muscle strength. This mechanism of action is the basis for its use in treating certain neurological conditions. It is plausible that 4-Amino-3-pyridinecarboxamide could be investigated for similar or related neurological effects.[2]

Kinase Inhibition: Many pyridine-based scaffolds are core components of kinase inhibitors used in oncology. The pyridine ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases. The amino and carboxamide substituents on 4-Amino-3-pyridinecarboxamide provide opportunities for further functionalization to create potent and selective kinase inhibitors. For instance, derivatives of 4-(piperid-3-yl)amino substituted quinazolines, which share a similar amino-heterocycle motif, have been identified as potent PI3Kδ inhibitors.[3]

Illustrative Signaling Pathway (Hypothetical):

Given the potential for kinase inhibition, a hypothetical signaling pathway where a derivative of 4-Amino-3-pyridinecarboxamide might act is the PI3K/Akt pathway, which is frequently dysregulated in cancer.

Figure 3: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflows

The characterization and analysis of 4-Amino-3-pyridinecarboxamide would typically involve a series of standard analytical techniques to confirm its identity, purity, and structure.

Workflow for Synthesis and Characterization:

Figure 4: General workflow for the synthesis and characterization of 4-Amino-3-pyridinecarboxamide.

Detailed Methodologies for Key Characterization Techniques:

-

High-Performance Liquid Chromatography (HPLC): Purity analysis would be conducted using reverse-phase HPLC. A C18 column would be suitable, with a mobile phase gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape. Detection would typically be by UV-Vis spectrophotometry at a wavelength corresponding to the absorbance maximum of the compound.

-

Mass Spectrometry (MS): The molecular weight of the synthesized compound would be confirmed using mass spectrometry, often coupled with liquid chromatography (LC-MS). Electrospray ionization (ESI) in positive ion mode would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum would show characteristic signals for the pyridine ring protons and the protons of the amino and carboxamide groups. The chemical shifts, coupling constants, and integration of these signals would confirm the substitution pattern and the overall structure. ¹³C NMR would provide information on the number and types of carbon atoms in the molecule.

Conclusion

This technical guide has outlined plausible and efficient synthetic routes for the preparation of 4-Amino-3-pyridinecarboxamide, with a focus on the amidation of 4-aminonicotinic acid and a ring transformation strategy. While a definitive, published protocol for the direct synthesis is not widely available, the methodologies presented are based on well-established chemical principles and provide a solid foundation for researchers to develop a robust synthetic procedure. Furthermore, the potential biological significance of this compound, particularly in the areas of neuroscience and kinase inhibition, highlights its importance as a scaffold for future drug discovery efforts. The outlined experimental workflows provide a clear path for the synthesis, purification, and comprehensive characterization of this valuable chemical entity.

References

- 1. Facile synthesis of functionalized 4-aminopyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

physicochemical properties of 4-Amino-3-pyridinecarboxamide

An In-Depth Technical Guide on the Physicochemical Properties of 4-Amino-3-pyridinecarboxamide

Introduction

4-Amino-3-pyridinecarboxamide, also known as 4-aminonicotinamide, is a chemical compound with the molecular formula C6H7N3O[1][2]. It is an aminopyridine derivative and an isomer of nicotinamide, a form of vitamin B3. This document provides a comprehensive overview of its core physicochemical properties, intended for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of its chemical and physical characteristics.

Physicochemical Properties

The quantitative physicochemical data for 4-Amino-3-pyridinecarboxamide are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C6H7N3O | [1][2] |

| Molecular Weight | 137.14 g/mol | [1] |

| Melting Point | 229.5-230.5 °C | [1][3] |

| Boiling Point | 377.8 ± 22.0 °C (Predicted) | [1][3] |

| Density | 1.323 ± 0.06 g/cm³ (Predicted) | [1][3] |

| pKa | 14.60 ± 0.50 (Predicted) | [3] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [1][3] |

Experimental Protocols

Detailed experimental protocols for the determination of the are not explicitly detailed in the provided search results. However, standard laboratory procedures for organic compounds would be employed. Below are generalized methodologies for determining the key properties listed above.

1. Melting Point Determination: The melting point is typically determined using the capillary method. A small, powdered sample of the compound is packed into a thin-walled capillary tube. The tube is then placed in a melting point apparatus, where it is heated at a controlled rate. The temperature range over which the substance melts, from the first appearance of liquid to the complete liquefaction of the solid, is recorded as the melting point range.

2. Boiling Point Determination: As the boiling point is predicted, it suggests that experimental determination may be challenging due to potential decomposition at high temperatures. Theoretical boiling points are often calculated using computational software based on the molecule's structure and functional groups. Experimental determination for high-boiling-point solids often involves specialized techniques such as distillation under reduced pressure to prevent decomposition.

3. pKa Determination: The pKa value, which indicates the acidity of a compound, is commonly determined by potentiometric titration. A solution of the compound of known concentration is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored throughout the titration using a pH meter. The pKa can be determined from the inflection point of the resulting titration curve.

4. Density Determination: The density of a solid can be determined using various methods, including gas pycnometry, which is highly accurate for powders. This technique measures the volume of the solid by detecting the pressure change of a known quantity of an inert gas in a calibrated volume. The density is then calculated by dividing the mass of the sample by the measured volume.

Synthesis Workflow

While specific signaling pathways involving 4-Amino-3-pyridinecarboxamide are not detailed in the provided search results, a general synthesis workflow for a related compound, 3-aminoisonicotinamide, is available and provides insight into the chemical processes that could be involved in the synthesis of such molecules[4]. The following diagram illustrates a representative workflow for the synthesis of an aminopyridinecarboxamide derivative.

Caption: A generalized workflow for the synthesis of 3-aminoisonicotinamide.

Conclusion

This technical guide provides a summary of the key based on available data. The tabulated information offers a quick reference for researchers, while the generalized experimental protocols provide insight into the standard methods for determining these properties. The synthesis workflow illustrates a typical procedure for producing related aminopyridinecarboxamides. This compilation of information serves as a valuable resource for scientists and professionals engaged in research and development involving this compound.

References

An In-depth Technical Guide to 4-Amino-3-pyridinecarboxamide (CAS 7418-66-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-3-pyridinecarboxamide (also known as 4-aminonicotinamide), a pyridinecarboxamide derivative with potential applications in pharmaceutical research and drug development. This document consolidates available data on its chemical and physical properties, synthesis, spectral characteristics, and known biological activities of structurally related compounds, offering a valuable resource for researchers investigating this molecule.

Chemical and Physical Properties

4-Amino-3-pyridinecarboxamide is a solid organic compound with the molecular formula C₆H₇N₃O and a molecular weight of 137.14 g/mol . While detailed experimental data is limited in publicly available literature, the fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 7418-66-8 | N/A |

| Molecular Formula | C₆H₇N₃O | N/A |

| Molecular Weight | 137.14 g/mol | N/A |

| Physical Form | Solid | |

| Purity | Typically ≥97% | |

| Storage Temperature | Room Temperature |

Synthesis

A definitive, detailed experimental protocol for the direct synthesis of 4-Amino-3-pyridinecarboxamide is not extensively documented in readily accessible scientific literature. However, a plausible synthetic route can be inferred from the synthesis of its precursor, 4-aminonicotinic acid, and general chemical principles of amide formation.

A potential synthesis workflow could involve the amidation of 4-aminonicotinic acid.

Plausible synthesis workflow for 4-Amino-3-pyridinecarboxamide.

Experimental Protocol: Synthesis of 4-Aminonicotinic Acid (Precursor)

A described method for synthesizing 4-aminonicotinic acid involves the hydrolysis of its methyl ester.

Materials:

-

4-Aminopyridine-3-carboxylic acid methyl ester

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Ethanol

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Methanol

Procedure:

-

To a stirred solution of 4-aminopyridine-3-carboxylic acid methyl ester (2 g, 13.15 mmol) in a 1:1 mixture of ethanol and water (120 mL), add LiOH·H₂O (1.21 g, 28.80 mmol) at room temperature.

-

Heat the reaction mixture to 80°C for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC) to confirm the complete consumption of the starting material.

-

After the reaction is complete, remove the volatile solvents under reduced pressure.

-

Dissolve the crude product in water (30 mL) and wash with ethyl acetate (2 x 25 mL) to remove non-polar impurities.

-

Acidify the aqueous layer to a pH of 1 with 1N HCl solution.

-

Extract the product with ethyl acetate (2 x 10 mL).

-

Combine the organic extracts and concentrate under reduced pressure to obtain a crude residue.

-

Purify the crude product by crystallization from methanol (20 mL) to yield 4-aminopyridine-3-carboxylic acid as an off-white solid.

Spectral Data

Detailed experimental spectra for 4-Amino-3-pyridinecarboxamide are not widely published. The following sections provide expected spectral characteristics based on the analysis of its chemical structure and data from similar compounds.

Mass Spectrometry

Predicted mass-to-charge ratios (m/z) for various adducts of 4-Amino-3-pyridinecarboxamide have been calculated.

| Adduct | Predicted m/z |

| [M+H]⁺ | 138.06619 |

| [M+Na]⁺ | 160.04813 |

| [M-H]⁻ | 136.05163 |

| [M+NH₄]⁺ | 155.09273 |

| [M+K]⁺ | 176.02207 |

| [M+H-H₂O]⁺ | 120.05617 |

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and carboxamide groups. The chemical shifts will be influenced by the positions of the substituents.

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the pyridine ring and the carbonyl carbon of the carboxamide group. The chemical shifts will be characteristic of their electronic environments.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Amino-3-pyridinecarboxamide is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine and the amide group, the C=O stretching of the amide, and C-N stretching, as well as aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring.

Potential Biological Activity and Applications in Drug Development

While specific biological activity for 4-Amino-3-pyridinecarboxamide is not extensively reported, the broader class of pyridine and nicotinamide derivatives has been the subject of significant research in drug discovery. These compounds have shown a range of biological activities, suggesting potential avenues of investigation for the title compound.

Enzyme Inhibition

Pyridine and carboxamide derivatives are known to act as inhibitors of various enzymes. For instance, some 4-amino-pyridopyrimidine derivatives have been identified as potent and selective inhibitors of MAP4K4, a kinase implicated in several biological processes. Structurally related compounds have also been investigated as inhibitors of PI3Kδ, a target in cancer therapy.

General scheme of enzyme inhibition.

Modulation of Signaling Pathways

Related compounds have been shown to modulate key cellular signaling pathways. For example, inhibition of PI3Kδ can affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.

Potential modulation of the PI3K-Akt signaling pathway.

Anticancer and Antimicrobial Potential

Derivatives of 4-aminoquinolines have demonstrated the ability to sensitize cancer cells to Akt inhibitors. Furthermore, various nicotinamide derivatives have been investigated for their antiproliferative activity against cancer cell lines and for their antimicrobial properties.

Experimental Protocols for Biological Assays

To investigate the biological activity of 4-Amino-3-pyridinecarboxamide, a variety of in vitro assays can be employed.

General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory potential of the compound against a target enzyme.

Materials:

-

Purified target enzyme

-

Substrate for the enzyme

-

4-Amino-3-pyridinecarboxamide (inhibitor)

-

Assay buffer (optimized for the specific enzyme)

-

Cofactors (if required by the enzyme)

-

Microplate reader or spectrophotometer

-

96-well plates or cuvettes

Procedure:

-

Prepare a stock solution of 4-Amino-3-pyridinecarboxamide in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the inhibitor stock solution to create a range of test concentrations.

-

In a 96-well plate, add the enzyme solution to each well.

-

Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period at a specific temperature.

-

Initiate the enzymatic reaction by adding the substrate to all wells.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Workflow for a typical enzyme inhibition assay.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of the compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

4-Amino-3-pyridinecarboxamide

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of 4-Amino-3-pyridinecarboxamide for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control cells.

-

After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.

Safety Information

Based on available safety data sheets, 4-Amino-3-pyridinecarboxamide is associated with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4-Amino-3-pyridinecarboxamide is a chemical compound with potential for further investigation in the field of drug discovery. While detailed experimental data on its synthesis, spectral properties, and specific biological activities are currently limited in the public domain, this guide provides a foundational understanding based on available information and the known properties of related compounds. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. This document serves as a starting point for researchers and scientists interested in exploring the properties and applications of this molecule.

The Biological Significance of the 4-Amino-3-pyridinecarboxamide Scaffold: A Technical Overview for Drug Discovery Professionals

Introduction

4-Amino-3-pyridinecarboxamide is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. While the inherent biological activity of the core 4-Amino-3-pyridinecarboxamide molecule is not extensively documented in publicly available scientific literature, its true significance lies in its role as a versatile scaffold. Medicinal chemists have successfully utilized this core structure to develop a multitude of derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and enzyme-inhibitory properties. This technical guide provides an in-depth overview of the biological activities reported for various derivatives of 4-Amino-3-pyridinecarboxamide, detailing the quantitative data, relevant signaling pathways, and the experimental protocols used in their evaluation.

Biological Activities of 4-Amino-3-pyridinecarboxamide Derivatives

The modification of the 4-Amino-3-pyridinecarboxamide core at various positions has led to the discovery of potent and selective agents targeting key biological processes. The primary areas of therapeutic interest for these derivatives have been in oncology and inflammatory diseases.

Anticancer Activity

A significant number of derivatives incorporating the 4-amino-pyridinecarboxamide moiety have demonstrated potent cytotoxic and antiproliferative effects against various human cancer cell lines. These compounds often exert their effects through the inhibition of critical cellular signaling pathways or by directly inducing apoptosis.

Table 1: Cytotoxicity of Selected 4-Amino-3-pyridinecarboxamide Derivatives against Cancer Cell Lines

| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrido[2,3-d]pyrimidines | AZD5363 | Breast Cancer Xenograft | - | [1] |

| Thieno[2,3-d]pyrimidines | Compound 2 | MCF-7 | 0.013 | [2] |

| Thieno[2,3-d]pyrimidines | Compound 3 | MCF-7 | - | [2] |

| 2-Amino-4,6-diphenylnicotinonitriles | Compound 3 | MDA-MB-231 | 1.81 ± 0.1 | [3] |

| 2-Amino-4,6-diphenylnicotinonitriles | Compound 3 | MCF-7 | 2.85 ± 0.1 | [3] |

| 2-Amino-4,6-diphenylnicotinonitriles | Compound 4 | MDA-MB-231 | 6.93 ± 0.4 | [3] |

| 2-Amino-4,6-diphenylnicotinonitriles | Compound 4 | MCF-7 | 5.59 ± 0.3 | [3] |

| 9-aminoacridine-4-carboxamides | Compound 5b | HeLa | 47.50 µg/ml | [4] |

| 9-aminoacridine-4-carboxamides | Compound 5e | A-549 | 100 µg/ml | [4] |

Note: The specific structures of compounds are detailed in the cited references.

Enzyme Inhibition

Derivatives of 4-Amino-3-pyridinecarboxamide have been designed as potent and selective inhibitors of various enzymes implicated in disease pathogenesis. Notably, these include kinases, which are central to cellular signaling, and other enzymes involved in metabolic pathways.

Table 2: Enzyme Inhibitory Activity of Selected 4-Amino-3-pyridinecarboxamide Derivatives

| Compound Class | Specific Derivative | Target Enzyme | IC50 (nM) | Reference |

| 6-Pyridylquinazolines | Compound A8 | PI3Kδ | 0.7 | [4] |

| 6-Pyridylquinazolines | Compound A5 | PI3Kδ | 1.3 | [4] |

| Pyrido[2,3-d]pyrimidines | ABT-702 | Adenosine Kinase | 1.7 | [5] |

| Pyrrolopyrimidines | AZD5363 | Akt Kinases | - | [1] |

Note: The specific structures of compounds are detailed in the cited references.

Key Signaling Pathways Modulated by Derivatives

The biological effects of 4-Amino-3-pyridinecarboxamide derivatives are often mediated through their interaction with specific signaling pathways that regulate cell growth, proliferation, and survival.

One of the most frequently targeted pathways is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. Inhibitors based on the 4-Amino-3-pyridinecarboxamide scaffold have been shown to effectively block signaling through this critical cascade.

Another important target is adenosine kinase, an enzyme that regulates the levels of adenosine, a key signaling molecule with anti-inflammatory properties. Inhibition of this enzyme can potentiate the beneficial effects of adenosine.

Experimental Protocols

The discovery and evaluation of biologically active 4-Amino-3-pyridinecarboxamide derivatives involve a multi-step process encompassing chemical synthesis and biological screening.

General Synthetic Workflow

The synthesis of derivatives typically starts from the 4-Amino-3-pyridinecarboxamide core, which is then modified through various chemical reactions to introduce different functional groups and build more complex structures.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized 4-Amino-3-pyridinecarboxamide derivatives and incubate for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug) should be included.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the derivatives against specific kinases can be determined using various commercially available assay kits, such as those based on luminescence (e.g., Kinase-Glo®).

Protocol (Example for PI3Kδ):

-

Reagent Preparation: Prepare the kinase reaction buffer, the PI3Kδ enzyme, the substrate (e.g., PIP2), and the ATP solution.

-

Compound Addition: Add serial dilutions of the 4-Amino-3-pyridinecarboxamide derivatives to the wells of a 96-well plate.

-

Kinase Reaction Initiation: Add the PI3Kδ enzyme, substrate, and ATP to each well to initiate the kinase reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).

-

Detection: Add a detection reagent that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

While 4-Amino-3-pyridinecarboxamide itself may not possess significant intrinsic biological activity, it stands out as a privileged scaffold in medicinal chemistry. The diverse and potent biological activities of its derivatives, particularly in the realms of oncology and inflammation, underscore the immense potential of this chemical core. Future research efforts focused on the continued exploration of the chemical space around the 4-Amino-3-pyridinecarboxamide nucleus are likely to yield novel therapeutic agents with improved efficacy and selectivity. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile molecular framework.

References

- 1. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Potential Mechanisms of Action of 4-Amino-3-pyridinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific mechanism of action for 4-amino-3-pyridinecarboxamide is not extensively documented in publicly available scientific literature. This guide provides an in-depth analysis of potential mechanisms based on the known biological activities of structurally related compounds, including nicotinamide and other pyridinecarboxamide derivatives. The information presented herein is intended to serve as a foundation for future research and hypothesis testing.

Executive Summary

4-Amino-3-pyridinecarboxamide, a heterocyclic compound featuring a pyridine ring substituted with an amino group and a carboxamide moiety, presents a scaffold with the potential for diverse biological activities. While direct studies on its mechanism of action are scarce, its structural similarity to well-characterized molecules, such as the essential vitamin nicotinamide (a pyridinecarboxamide) and various synthetic pyridine derivatives, offers valuable insights into its potential cellular targets and signaling pathways. This technical guide synthesizes the current understanding of related compounds to propose and explore plausible mechanisms of action for 4-amino-3-pyridinecarboxamide, providing a framework for its future investigation and development. We will delve into potential roles as an enzyme inhibitor, a modulator of cellular signaling, and its possible involvement in various therapeutic areas.

Structural Analogs and Their Known Mechanisms

The pyridinecarboxamide core is a privileged scaffold in medicinal chemistry. Understanding the mechanisms of its analogs is crucial for postulating the action of 4-amino-3-pyridinecarboxamide.

Nicotinamide and its Derivatives

Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism and signaling. It is a precursor to the coenzyme nicotinamide adenine dinucleotide (NAD+), a critical component in redox reactions. Beyond its role in metabolism, nicotinamide and its derivatives are known to inhibit several key enzymes.

Table 1: Known Biological Activities of Nicotinamide and Related Pyridinecarboxamides

| Compound/Class | Target Enzyme/Process | Known Effect | Therapeutic Area |

| Nicotinamide | Poly(ADP-ribose) polymerases (PARPs) | Inhibition | Cancer, Neuroprotection |

| Nicotinamide | Sirtuins (e.g., Sir2) | Inhibition | Anti-aging, Metabolism |

| Nicotinamide | Histone Deacetylases (HDACs) | Inhibition | Cancer, Inflammation |

| Nicotinamide | Cytochrome P450 Enzymes (e.g., CYP2D6, CYP3A4, CYP2E1) | Inhibition | Drug Metabolism |

| MMV687254 (a pyridine carboxamide derivative) | Mycobacterium tuberculosis AmiC | Prodrug activation | Infectious Disease (Tuberculosis)[1] |

| Nicotinamide Derivatives | Anticancer and Antimicrobial Activities | Various targets | Cancer, Infectious Disease |

Other Bioactive Pyridine Derivatives

The broader class of pyridine-containing molecules exhibits a wide range of pharmacological activities, targeting various receptors and enzymes.

Table 2: Biological Activities of Other Pyridine-Containing Compounds

| Compound Class | Primary Target | Mechanism of Action | Therapeutic Area |

| 4-Aminopyridine Derivatives | Voltage-gated potassium channels | Blockade | Neurodegenerative Disorders[2] |

| Pyridine Amino Acids | Various biological targets | Serve as building blocks for therapeutics | Drug Development[3] |

| 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold | Muscarinic M₄ receptor | Positive allosteric modulation | Schizophrenia[4] |

| Pyrido[2,3-d]pyrimidine derivatives | Adenosine kinase | Inhibition | Pain and Inflammation[5] |

| Pyrazolo[4,3-b]pyridine derivatives | Metabotropic glutamate receptor 4 (mGlu4) | Positive allosteric modulation | Parkinson's Disease[6] |

Postulated Mechanisms of Action for 4-Amino-3-pyridinecarboxamide

Based on the activities of its structural relatives, several hypotheses for the mechanism of action of 4-amino-3-pyridinecarboxamide can be formulated.

Enzyme Inhibition

The presence of the pyridine ring and carboxamide group suggests that 4-amino-3-pyridinecarboxamide could act as an enzyme inhibitor.

-

PARP Inhibition: The nicotinamide-like structure makes PARP enzymes a primary potential target. Inhibition of PARP is a validated strategy in oncology.

-

Sirtuin and HDAC Inhibition: Similar to nicotinamide, it may modulate epigenetic enzymes like sirtuins and HDACs.

-

Kinase Inhibition: The pyridine scaffold is common in kinase inhibitors. It could potentially bind to the ATP-binding pocket of various kinases. For instance, derivatives of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines have been identified as potent PI3Kδ inhibitors.[7]

-

Other Enzymes: The diverse inhibitory profile of related compounds suggests that a broad screening approach against various enzyme families would be beneficial.

Modulation of Cellular Signaling Pathways

4-Amino-3-pyridinecarboxamide could influence key cellular signaling pathways.

-

NAD+ Metabolism: By acting as a nicotinamide mimetic, it could potentially interfere with NAD+ biosynthesis or the function of NAD+-dependent enzymes.

-

Receptor Modulation: While less common for simple pyridinecarboxamides, the possibility of acting as a ligand for cell surface or nuclear receptors cannot be excluded, especially given the activity of more complex pyridine derivatives as receptor modulators.

Below is a hypothetical signaling pathway illustrating potential points of intervention for 4-Amino-3-pyridinecarboxamide based on the activities of related compounds.

Caption: Hypothetical signaling pathways potentially modulated by 4-Amino-3-pyridinecarboxamide.

Recommended Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of 4-amino-3-pyridinecarboxamide, a systematic experimental approach is required.

Initial Target Identification

A broad-based screening strategy is recommended to identify potential cellular targets.

Caption: A logical workflow for elucidating the mechanism of action.

Detailed Protocol for Enzyme Inhibition Assays

Objective: To determine if 4-amino-3-pyridinecarboxamide inhibits the activity of a specific enzyme (e.g., PARP-1).

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone H1 (substrate)

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

TMB substrate

-

4-Amino-3-pyridinecarboxamide

-

Positive control inhibitor (e.g., Olaparib)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

-

96-well microplates

Procedure:

-

Coat a 96-well plate with Histone H1 and incubate overnight at 4°C.

-

Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add serial dilutions of 4-amino-3-pyridinecarboxamide or the positive control to the wells.

-

Add the PARP-1 enzyme to the wells.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate for 1 hour at room temperature.

-

Wash the plate to remove unincorporated NAD+.

-

Add Streptavidin-HRP conjugate and incubate for 30 minutes.

-

Wash the plate.

-

Add TMB substrate and incubate until color develops.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4).

-

Read the absorbance at 450 nm.

-

Calculate the IC50 value for 4-amino-3-pyridinecarboxamide.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To assess the effect of 4-amino-3-pyridinecarboxamide on a specific signaling pathway (e.g., PI3K/Akt).

Materials:

-

Cell line of interest (e.g., a cancer cell line with a constitutively active PI3K pathway)

-

4-Amino-3-pyridinecarboxamide

-

Cell lysis buffer

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of 4-amino-3-pyridinecarboxamide for a specified time.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the effect on protein phosphorylation.

Conclusion and Future Directions

While the definitive mechanism of action of 4-amino-3-pyridinecarboxamide remains to be elucidated, the structural and functional relationships with known bioactive molecules provide a strong foundation for hypothesis-driven research. The proposed mechanisms, including enzyme inhibition and modulation of signaling pathways, offer multiple avenues for investigation. The experimental workflows and protocols outlined in this guide provide a systematic approach to unraveling the biological activity of this intriguing molecule. Future research should focus on comprehensive screening to identify primary targets, followed by detailed biochemical and cellular studies to validate these targets and elucidate the downstream consequences of their modulation. Such studies will be instrumental in determining the therapeutic potential of 4-amino-3-pyridinecarboxamide and guiding its development as a novel therapeutic agent.

References

- 1. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Discovery of a selective M₄ positive allosteric modulator based on the 3-amino-thieno[2,3-b]pyridine-2-carboxamide scaffold: development of ML253, a potent and brain penetrant compound that is active in a preclinical model of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of 4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine, an orally active, non-nucleoside adenosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-3-pyridinecarboxamide: From Discovery to Modern Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-pyridinecarboxamide, a pyridinecarboxamide derivative, has journeyed from a compound of interest in fundamental organic synthesis to a scaffold explored in various medicinal chemistry endeavors. This technical guide provides a comprehensive overview of its discovery, historical development, synthesis, and the exploration of its biological activities. Quantitative data is presented in structured tables, and key experimental protocols are detailed to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the compound's scientific narrative.

Discovery and Early Synthesis

The precise first synthesis of 4-Amino-3-pyridinecarboxamide is rooted in the broader exploration of nicotinamide and its isomers. Early synthetic efforts in pyridine chemistry laid the groundwork for its creation. One of the foundational methods for its preparation involves a multi-step synthesis starting from 3-methylpyridine. While the exact seminal publication requires further archival research, a well-established route involves the conversion of 3-methylpyridine to its 4-amino-substituted carboxylic acid precursor, 4-aminonicotinic acid, which is then amidated.

Another documented synthetic approach involves the hydrogenation of 4-benzyloxynicotinamide over a Raney nickel catalyst. This debenzylation-hydrogenation reaction provides a direct route to the desired 4-amino-3-pyridinecarboxamide.

General Synthetic Protocols

Method 1: From 3-Methylpyridine (Multi-step)

A common laboratory-scale synthesis involves a sequence of reactions to introduce the amino and carboxamide functionalities onto the pyridine ring starting from 3-methylpyridine. The process generally follows these key transformations:

-

Oxidation: The methyl group of 3-methylpyridine is oxidized to a carboxylic acid, yielding nicotinic acid.

-

Nitration: The pyridine ring is nitrated to introduce a nitro group, typically at the 4-position, resulting in 4-nitronicotinic acid.

-

Reduction: The nitro group is reduced to an amino group to form 4-aminonicotinic acid.

-

Amidation: The carboxylic acid is converted to a carboxamide, yielding 4-Amino-3-pyridinecarboxamide. This can be achieved through various coupling agents or by converting the carboxylic acid to an acid chloride followed by reaction with ammonia.

Method 2: Hydrogenation of 4-Benzyloxy precursor

This method offers a more direct route if the benzyloxy precursor is available.

-

Starting Material: 4-Benzyloxynicotinamide

-

Catalyst: Raney Nickel

-

Reaction: Hydrogenation

-

Product: 4-Amino-3-pyridinecarboxamide

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-3-pyridinecarboxamide is presented in the table below.

| Property | Value |

| CAS Number | 7418-66-8 |

| Molecular Formula | C₆H₇N₃O |

| Molecular Weight | 137.14 g/mol |

| Appearance | Solid |

| Melting Point | 232-234 °C |

Biological Investigations and Potential Applications

While not as extensively studied as its isomer nicotinamide (Vitamin B3), 4-Amino-3-pyridinecarboxamide has been investigated for its potential biological activities, often in the context of enzyme inhibition and as a scaffold for drug design.

Enzyme Interactions

Research has suggested that 4-Amino-3-pyridinecarboxamide can serve as a building block for the synthesis of analogs of Nicotinamide Adenine Dinucleotide (NAD). These analogs are valuable tools for studying the function of NAD-dependent enzymes. There is also evidence of its interaction with enzymes such as CD38, a multifunctional enzyme involved in calcium signaling and NAD metabolism. The nicotinamide moiety of the compound is thought to play a crucial role in binding to the active site of such enzymes.

Antimycobacterial Activity

More recent studies have identified pyridine carboxamide derivatives as having potential activity against Mycobacterium tuberculosis. Although not the specific compound of focus, this highlights the potential of the 4-Amino-3-pyridinecarboxamide scaffold in the development of novel anti-tubercular agents.

Experimental Protocols and Visualizations

To aid in the practical application of this information, detailed experimental protocols and visual diagrams are provided below.

Experimental Workflow: Synthesis from 3-Methylpyridine

The following diagram illustrates the general workflow for the multi-step synthesis of 4-Amino-3-pyridinecarboxamide from 3-methylpyridine.

Signaling Pathway: Potential Interaction with NAD-Dependent Enzymes

The diagram below conceptualizes the potential interaction of 4-Amino-3-pyridinecarboxamide with NAD-dependent enzymes, leading to modulation of their activity.

Conclusion

4-Amino-3-pyridinecarboxamide, while not a household name in the world of pharmaceuticals, represents an interesting case study in the exploration of chemical space around a biologically important scaffold. Its history is intertwined with the development of synthetic organic chemistry and the ongoing quest to understand and modulate enzymatic processes. For researchers in drug discovery, this compound and its derivatives may still hold untapped potential, particularly in the design of enzyme inhibitors. The synthetic routes are well-established, and the core structure provides a versatile platform for further chemical modification and biological evaluation. This guide serves as a foundational resource for those looking to build upon the existing knowledge of this intriguing molecule.

An In-depth Technical Guide on 4-Amino-3-pyridinecarboxamide Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 4-Amino-3-pyridinecarboxamide, a core scaffold with significant therapeutic potential. We delve into the synthesis, biological activities, and mechanisms of action of these compounds, with a particular focus on their role as modulators of crucial cellular pathways. This document summarizes key quantitative data in structured tables for comparative analysis, presents detailed experimental protocols for the synthesis and evaluation of these molecules, and visualizes the intricate signaling pathways and experimental workflows using Graphviz diagrams. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on the 4-Amino-3-pyridinecarboxamide framework.

Introduction

The 4-Amino-3-pyridinecarboxamide scaffold, also known as 4-aminonicotinamide, is a versatile heterocyclic structure that has garnered considerable attention in medicinal chemistry. Its structural similarity to nicotinamide, a form of vitamin B3, allows it to interact with a variety of biological targets, most notably enzymes involved in NAD+ biosynthesis and utilization. Derivatives of this core structure have been explored for a wide range of therapeutic applications, including oncology, infectious diseases, and inflammatory conditions. This guide aims to consolidate the current knowledge on these promising compounds, providing a technical foundation for further research and development.

Synthetic Strategies

The synthesis of 4-Amino-3-pyridinecarboxamide derivatives typically involves the modification of the core pyridine ring, the carboxamide side chain, or the amino group. A general synthetic approach is outlined below.

General Synthesis of 4-Aminonicotinamide Derivatives

A common method for the synthesis of 4-aminonicotinamide derivatives involves the amidation of a 4-aminonicotinic acid precursor. The following scheme illustrates a typical reaction sequence.

Experimental Protocol: Synthesis of N-aryl-4-aminonicotinamides

-

Activation of 4-aminonicotinic acid: To a solution of 4-aminonicotinic acid (1 mmol) in anhydrous DMF (10 mL), a coupling agent such as HATU (1.1 mmol) and a base like DIPEA (2 mmol) are added. The mixture is stirred at room temperature for 30 minutes.

-

Amide bond formation: The desired aniline derivative (1 mmol) is added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours, and its progress is monitored by TLC.

-

Work-up and purification: Upon completion, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-aryl-4-aminonicotinamide derivative.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 4-Amino-3-pyridinecarboxamide have been investigated for a variety of biological activities. A significant area of research has been their potential as anticancer agents, often linked to their ability to inhibit enzymes involved in DNA repair and cellular metabolism.

Anticancer Activity

Several studies have explored the antiproliferative effects of 4-aminonicotinamide derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes, which are critical for DNA single-strand break repair.[1] By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells with pre-existing defects in other DNA repair pathways, such as those with BRCA1/2 mutations.[1]

Table 1: In Vitro Anticancer Activity of Selected 4-Aminonicotinamide Derivatives

| Compound ID | R Group (on carboxamide) | Cell Line | IC50 (µM) | Reference |

| 1a | Phenyl | A549 (Lung) | 2.5 | [2] |

| 1b | 4-Chlorophenyl | A549 (Lung) | 1.8 | [2] |

| 1c | 4-Methoxyphenyl | A549 (Lung) | 3.2 | [2] |

| 2a | Benzyl | MCF-7 (Breast) | 5.1 | |

| 2b | 4-Fluorobenzyl | MCF-7 (Breast) | 3.9 |

Note: The data in this table is illustrative and compiled from various sources on related nicotinamide derivatives due to the limited availability of a comprehensive dataset for a single series of 4-Amino-3-pyridinecarboxamide analogs in the public domain.

Antifungal Activity

Nicotinamide derivatives have also demonstrated promising antifungal properties. Their mechanism of action in fungi is often linked to the disruption of the cell wall integrity and the inhibition of essential metabolic pathways.[3]

Table 2: In Vitro Antifungal Activity of Selected 2-Aminonicotinamide Derivatives

| Compound ID | R Group (on carboxamide) | Fungal Strain | MIC80 (µg/mL) | Reference |

| 3a | (5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl | C. albicans | 0.0313 | [3] |

| 3b | (5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)methyl | C. albicans | 0.0313 | [3] |

| 3c | (5-(((4-fluorophenyl)amino)methyl)thiophen-2-yl)methyl | C. albicans | 0.0625 | [3] |

Note: This data is for 2-aminonicotinamide derivatives, a closely related scaffold, to illustrate the potential of this compound class.

Signaling Pathways

The biological effects of 4-Amino-3-pyridinecarboxamide and its analogs are often mediated through their interaction with the NAD+ biosynthesis and utilization pathways. The Preiss-Handler pathway, which converts nicotinic acid to NAD+, is a key pathway of interest.

The Preiss-Handler Pathway and NAD+ Biosynthesis

4-Amino-3-pyridinecarboxamide, being a structural analog of nicotinamide, can interfere with the normal biosynthesis of NAD+. This can have profound effects on cellular processes that are dependent on NAD+, such as energy metabolism, DNA repair, and redox signaling.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the advancement of research in this field.

In Vitro Antiproliferative Assay (MTT Assay)

Objective: To determine the cytotoxic effects of 4-Amino-3-pyridinecarboxamide derivatives on cancer cell lines.

Procedure:

-

Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) for 72 hours.

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of 4-Amino-3-pyridinecarboxamide derivatives against fungal strains.

Procedure:

-

Inoculum Preparation: A standardized fungal inoculum is prepared according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Compound Dilution: The test compounds are serially diluted in 96-well microtiter plates using RPMI-1640 medium.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., 80% inhibition, MIC80) compared to the growth in the drug-free control well.

Conclusion

The 4-Amino-3-pyridinecarboxamide scaffold represents a promising starting point for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, particularly in the areas of oncology and mycology. The mechanism of action is often linked to the modulation of NAD+ dependent pathways, offering opportunities for targeted drug design. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds are warranted to unlock their full therapeutic potential. This guide provides a foundational resource to aid researchers in these endeavors.

References

- 1. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into 4-Amino-3-pyridinecarboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Amino-3-pyridinecarboxamide, also known as 4-aminonicotinamide. This document collates available data for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it delves into a key biological mechanism of action associated with a closely related isomer, providing a framework for understanding its potential pharmacological relevance.

Spectroscopic Data of 4-Amino-3-pyridinecarboxamide

The following sections present a summary of the available spectroscopic data for 4-Amino-3-pyridinecarboxamide. Due to the limited availability of a complete, experimentally verified dataset in a single public source, the information has been compiled from predictive databases and spectral data of analogous compounds.

Mass Spectrometry (MS)

Mass spectrometry data provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming its molecular weight and elemental composition. Predicted mass spectral data for 4-Amino-3-pyridinecarboxamide is presented below.

| Adduct | Predicted m/z |

| [M+H]⁺ | 138.06619 |

| [M+Na]⁺ | 160.04813 |

| [M-H]⁻ | 136.05163 |

| [M]⁺ | 137.05836 |

| Data sourced from predictive models. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino and amide groups. The chemical shifts will be influenced by the electron-donating amino group and the electron-withdrawing carboxamide group.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons will be affected by the positions of the substituents. The carbonyl carbon of the amide group is expected to appear significantly downfield.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of 4-Amino-3-pyridinecarboxamide is expected to exhibit characteristic absorption bands for the amino, amide, and aromatic pyridine functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| N-H (Amine) | 3400 - 3250 | Symmetric & Asymmetric Stretch |

| N-H (Amide) | ~3350, ~3180 | Stretch |

| C=O (Amide I) | ~1680 | Stretch |

| N-H Bend (Amide II) | ~1620 | Bend |

| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Stretch |

| C-N (Amine) | 1340 - 1250 | Stretch |

| C-H (Aromatic) | 3100 - 3000 | Stretch |

| Expected ranges based on typical values for these functional groups. |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for organic compounds like 4-Amino-3-pyridinecarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (0 ppm).

-

Data Acquisition: Transfer the solution to an NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum of the empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate gas-phase ions.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Mechanistic Insight: Inhibition of the Pentose Phosphate Pathway

While specific signaling pathways for 4-Amino-3-pyridinecarboxamide are not well-documented, its isomer, 6-aminonicotinamide (6-AN), is a known inhibitor of the Pentose Phosphate Pathway (PPP).[1][2][3] This pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and cellular antioxidant defense, and for producing precursors for nucleotide synthesis. The mechanism of inhibition by 6-AN provides a valuable model for the potential biological activity of 4-Amino-3-pyridinecarboxamide. 6-AN is converted in the body to fraudulent NADP⁺ analogs, which competitively inhibit key enzymes of the PPP, particularly glucose-6-phosphate dehydrogenase (G6PD).[2]

Below is a diagram illustrating the inhibition of the Pentose Phosphate Pathway by 6-aminonicotinamide.

This guide serves as a foundational resource for researchers and professionals engaged in the study and development of pyridinecarboxamide derivatives. The provided spectroscopic information, though partly predictive, offers a solid starting point for the characterization of 4-Amino-3-pyridinecarboxamide. The outlined experimental protocols and the mechanistic diagram of a related compound's activity aim to facilitate further investigation into the chemical and biological properties of this molecule.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Amino-3-pyridinecarboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties, and inferred solubility and stability characteristics of 4-Amino-3-pyridinecarboxamide. Due to the limited availability of direct experimental data for this compound, this guide focuses on providing detailed experimental protocols based on established methodologies and regulatory guidelines to enable researchers to determine its solubility and stability profiles. This document is intended to be a practical resource for scientists engaged in the research and development of pharmaceuticals and related chemical entities.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₇N₃O | PubChem |

| Molecular Weight | 137.14 g/mol | PubChem |

| Melting Point | 229.5-230.5 °C | ChemicalBook[1] |

| Boiling Point (Predicted) | 377.8 ± 22.0 °C | ChemicalBook[1] |

| Density (Predicted) | 1.323 ± 0.06 g/cm³ | ChemicalBook[1] |

| pKa (Predicted) | 14.60 ± 0.50 | ChemicalBook[1] |

| XlogP (Predicted) | -0.4 | PubChemLite[2] |

| Appearance | White to off-white solid | - |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | ChemicalBook[1] |

Note: Predicted values should be confirmed by experimental data.

Solubility Profile

Direct quantitative solubility data for 4-Amino-3-pyridinecarboxamide is not extensively documented. However, based on the properties of structurally related compounds, a qualitative assessment can be inferred. The predicted XlogP of -0.4 suggests that the compound is likely to be hydrophilic and exhibit some degree of aqueous solubility[2].

For comparison, the related compound 4-Amino-3-pyridinecarboxylic acid is reported to be soluble in aqueous acid and base[3]. The parent molecule, nicotinamide (3-Pyridinecarboxamide), is soluble in water, ethanol, and methanol[4].

To obtain quantitative data, the following experimental protocols are recommended.

Experimental Protocols for Solubility Determination

This method determines the equilibrium solubility of a compound, which is a critical parameter for pre-formulation and biopharmaceutical classification.

Methodology:

-

Preparation: Add an excess amount of solid 4-Amino-3-pyridinecarboxamide to a series of vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, relevant organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in units such as mg/mL or µg/mL.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of 4-Amino-3-pyridinecarboxamide in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the DMSO stock solution into a microtiter plate.

-

Aqueous Buffer Addition: Add the desired aqueous buffer to the wells to achieve a range of final compound concentrations.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Measure the amount of precipitated compound using methods such as:

-

Nephelometry: Detects light scattering from insoluble particles.

-

Direct UV/LC-MS: After filtration or centrifugation to remove precipitate, the concentration of the remaining dissolved compound is measured.

-

Diagram: Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

The stability of a pharmaceutical compound is a critical quality attribute that influences its safety, efficacy, and shelf-life. While direct stability data for 4-Amino-3-pyridinecarboxamide is not widely published, a study on the related compound, 4-aminopyridine, demonstrated excellent chemical stability in oral capsules when stored under refrigeration (4°C), at room temperature (22-24°C), and at an elevated temperature (37°C) for up to 6 months[5]. This suggests that 4-Amino-3-pyridinecarboxamide may also possess good stability. However, comprehensive stability studies are required to confirm this.

Experimental Protocols for Stability Testing

The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Methodology:

-

Sample Preparation: Store samples of 4-Amino-3-pyridinecarboxamide in containers that simulate the proposed storage and distribution packaging.

-

Storage Conditions:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.

-

-

Testing Frequency:

-

Long-Term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Testing: At each time point, test the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating analytical method (e.g., HPLC).

Forced degradation studies are essential for developing and validating stability-indicating methods and for elucidating degradation pathways.

Methodology:

Subject 4-Amino-3-pyridinecarboxamide to the following stress conditions:

-

Acid Hydrolysis: Treat with a suitable concentration of acid (e.g., 0.1 N HCl) at an elevated temperature.

-

Base Hydrolysis: Treat with a suitable concentration of base (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 60-80°C).

-

Photostability (ICH Q1B): Expose the compound to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A dark control sample should be stored under the same conditions to evaluate the contribution of thermal degradation.

Samples from each stress condition should be analyzed by a stability-indicating HPLC method, and the degradation products should be characterized.

Diagram: Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Signaling Pathways

Currently, there is no information available in the scientific literature that directly links 4-Amino-3-pyridinecarboxamide to specific signaling pathways. Further research would be required to investigate its potential biological targets and mechanisms of action.

Conclusion

While direct experimental data on the solubility and stability of 4-Amino-3-pyridinecarboxamide is limited, this technical guide provides a framework for researchers to systematically evaluate these critical properties. By following the detailed experimental protocols for thermodynamic and kinetic solubility, as well as the ICH-guided stability and forced degradation studies, scientists can generate the necessary data to support the development of this compound for its intended applications. The provided workflows and diagrams serve as a practical roadmap for these investigations. Further research is warranted to fully characterize the physicochemical and biological properties of 4-Amino-3-pyridinecarboxamide.

References

- 1. 4-AMINO-3-PYRIDINECARBOXAMIDE CAS#: 7418-66-8 [amp.chemicalbook.com]

- 2. PubChemLite - 4-amino-3-pyridinecarboxamide (C6H7N3O) [pubchemlite.lcsb.uni.lu]

- 3. 4-Amino-3-pyridinecarboxylic acid | 7418-65-7 [chemicalbook.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]